

Application Note & Protocol: Solid-Phase Extraction of Norcotinine from Human Urine

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Compound of Interest				
Compound Name:	Norcotinine			
Cat. No.:	B602358	Get Quote		

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norcotinine is a minor metabolite of nicotine and serves as a biomarker for tobacco exposure. Its accurate quantification in biological matrices like urine is crucial for clinical and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over other methods by providing cleaner extracts, higher analyte concentration, and improved analytical sensitivity, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of **norcotinine** from human urine, along with relevant quantitative data and a workflow visualization.

Data Presentation

The following tables summarize quantitative data from various methods for the determination of **norcotinine** and related compounds in urine, employing SPE and LC-MS/MS.

Table 1: Method Performance for **Norcotinine** and Related Analytes in Urine



Analyte	Linear Dynamic Range (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Extraction Recovery (%)	Citation
Norcotinine	1 - 500	1.25	55.1 - 109.1	[1][2]
Nicotine	1 - 1000	1	> 79.3	[1][3]
Cotinine	0.2 - 1000	0.2	> 79.3	[1][3]
trans-3'- Hydroxycotinine	0.5 - 1000	0.5	> 79.3	[1][3]

Experimental Protocol: Solid-Phase Extraction of Norcotinine

This protocol is a representative method synthesized from established procedures for the extraction of nicotine and its metabolites from urine.[1][2][3][4]

Materials:

- Mixed-mode Cation Exchange SPE Cartridges (e.g., Strata-X-C, SOLA CX)
- · Urine samples
- Internal Standard (IS) solution (e.g., norcotinine-d4)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water
- · Ammonium Hydroxide
- Formic Acid
- SPE Vacuum Manifold



- Centrifuge
- Vortex mixer
- Evaporation system (e.g., nitrogen evaporator)
- Autosampler vials

Procedure:

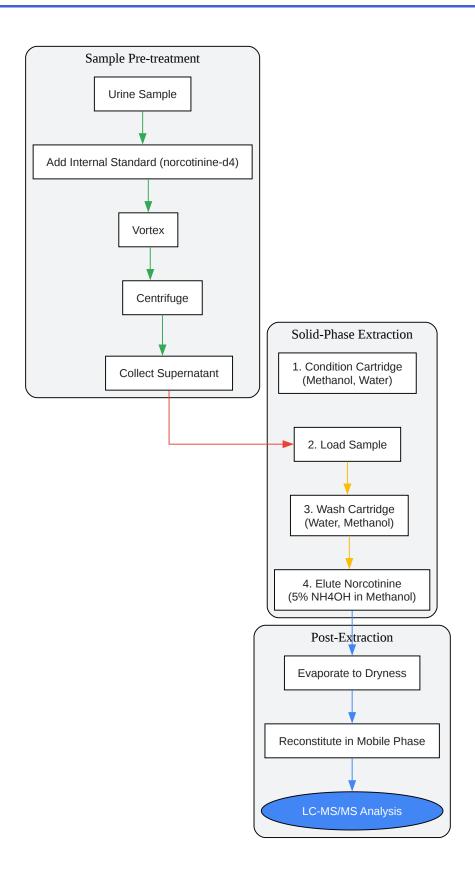
- Sample Pre-treatment:
 - 1. Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
 - 2. To 1.0 mL of urine in a centrifuge tube, add a known concentration of the internal standard solution (e.g., **norcotinine**-d4).
 - 3. Vortex the sample for 30 seconds.
 - 4. Centrifuge the sample at approximately 5000 rpm for 5 minutes to pellet any particulate matter.[3]
- SPE Cartridge Conditioning:
 - 1. Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
 - 2. Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
 - 3. Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
- Sample Loading:
 - 1. Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
 - 2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).
- Washing:



- 1. Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
- 2. Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
- 3. Dry the cartridge under vacuum for 5-10 minutes to remove any residual solvent.
- Elution:
 - 1. Place collection tubes in the manifold.
 - 2. Elute the analytes from the cartridge by adding 1 mL of a freshly prepared elution solvent, such as 5% ammonium hydroxide in methanol.
 - 3. Allow the solvent to pass through the sorbent bed slowly to ensure complete elution.
- Dry-down and Reconstitution:
 - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - 2. Reconstitute the dried residue in 100 μ L of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
 - Vortex the reconstituted sample for 15 seconds and transfer it to an autosampler vial for analysis.

Mandatory Visualization





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Caption: Workflow for solid-phase extraction of **norcotinine** from urine.



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